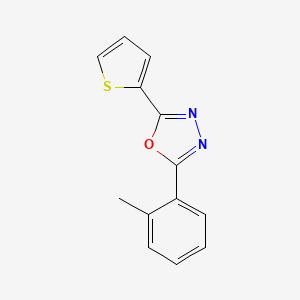

2-(2-Chlorophenylamino)-4-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

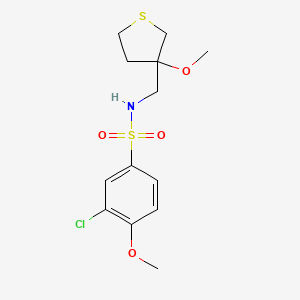

“2-(2-Chlorophenylamino)-4-methylpyridine” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The molecule also likely contains a chlorophenylamino group, which is a phenyl group (a ring of 6 carbon atoms) with an attached chlorine atom and amino group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions . For example, ketamine, a related compound, is synthesized from a hydroxy ketone intermediate in a five-step process .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, a similar compound, “2-(2-(Chlorophenyl)amino)benzaldehyde”, has a molecular formula of C13H10ClNO and an average mass of 231.678 Da .

Applications De Recherche Scientifique

1. Photochemical Studies

2-(2-Chlorophenylamino)-4-methylpyridine and related compounds have been studied for their photochemical properties. Ultraviolet irradiation of 2-aminopyridines, including 2-amino-4-methylpyridine, leads to the formation of 1,4-dimers. These dimers exhibit unique chemical and physical properties, offering insights into the behavior of such compounds under light exposure (Taylor & Kan, 1963).

2. Synthesis Applications

Research has also focused on the synthesis and functionalization of related pyridine derivatives. For instance, studies on 2-fluoro-4-methylpyridine, a compound similar to this compound, have led to efficient functionalization methods for the preparation of cognition-enhancing drugs (Pesti et al., 2000).

3. Rearrangement Reactions

Compounds like 2-amino-6-methylpyridine, related to this compound, have been used to study rearrangement reactions. These studies explore how pyridine derivatives react and rearrange to form new chemical structures, such as naphthyridines and pyridonaphthyridines (Schober & Kappe, 1988).

4. Corrosion Inhibition

Research on 2-amino-4-methylpyridine, a compound similar to this compound, has demonstrated its potential as a corrosion inhibitor. Studies show that this compound can significantly increase the resistance of mild steel to corrosion, which is useful in industrial applications (Mert et al., 2014).

5. Spectroscopic and Structural Analysis

Investigations into the structure, vibrational, electronic, and NMR properties of related pyridine compounds, such as 3-amino-2-chloro-4-methylpyridine, provide detailed insights into their molecular behavior and interactions. These studies are fundamental to understanding the physical and chemical properties of such molecules (Velraj et al., 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-4-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-9-6-7-14-12(8-9)15-11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDUUMOGELQCNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2943590.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2943591.png)

![1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2943593.png)

![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2943599.png)

![2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone](/img/structure/B2943601.png)

![2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2943605.png)

![N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943606.png)